6-Cyclopropylpyridazine-4-carboxylic acid
Overview
Description
6-Cyclopropylpyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8N2O2 It features a pyridazine ring substituted with a cyclopropyl group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylation of Pyridazine Derivatives: One common method involves the cyclopropylation of pyridazine derivatives. This can be achieved through the reaction of pyridazine with cyclopropyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The introduction of the carboxylic acid group can be performed via carboxylation reactions. For instance, the cyclopropylpyridazine intermediate can be treated with carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium to form the carboxylic acid group.
Industrial Production Methods
Industrial production of 6-Cyclopropylpyridazine-4-carboxylic acid typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Cyclopropylpyridazine-4-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the carboxylic acid group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Cyclopropylpyridazine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridazine-4-carboxylic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
6-Phenylpyridazine-4-carboxylic acid: Features a phenyl group at the 6-position.
6-Ethylpyridazine-4-carboxylic acid: Contains an ethyl group at the 6-position.
Uniqueness
6-Cyclopropylpyridazine-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.
Properties
IUPAC Name |
6-cyclopropylpyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-3-7(5-1-2-5)10-9-4-6/h3-5H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLRJMZERWOFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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